Sitagliptin Analog 13

概要

説明

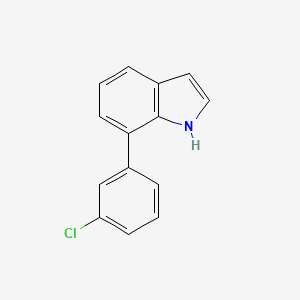

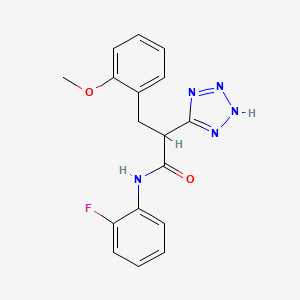

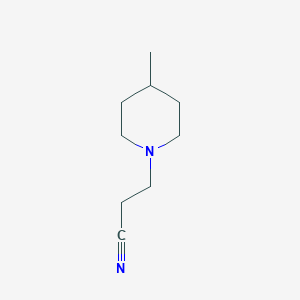

Sitagliptin Analog 13 is a compound that contains a total of 45 bonds, including 29 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 1 double bond, 11 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 tertiary amide (aliphatic), 1 primary amine (aliphatic), and 1 Triazole .

Synthesis Analysis

The synthesis of Sitagliptin involves several steps. One approach of chemical resolution obtained R-sitagliptin in five steps from commercially available starting materials using the inexpensive NaBH4 to reduce the enamine and then using (−)-di-p-toluoyl-L-tartaric acid to resolve racemates . This route successfully avoids the use of expensive noble metal as catalysts compared with traditional synthesis methods, resulting in greatly reduced costs and simplified synthetic routes .Molecular Structure Analysis

Sitagliptin Analog 13 has a complex molecular structure with multiple bonds and rings. It includes 1 double bond, 11 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 tertiary amide (aliphatic), 1 primary amine (aliphatic), and 1 Triazole .Chemical Reactions Analysis

Sitagliptin undergoes various chemical reactions during its synthesis. The approach of chemical resolution of racemates to sitagliptin not only successfully obtained R-sitagliptin with up to 96% ee but also afforded S-sitagliptin with 90% ee by using chiral resolution agent, (−)-di-p-toluoyl-L-tartaric .科学的研究の応用

Pharmacological Profile of Sitagliptin and its Analogues

Sitagliptin's Mechanism of Action : Sitagliptin is a potent and highly selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4). It enhances the action of incretin hormones, which are involved in the regulation of glucose homeostasis. By inhibiting DPP-4, Sitagliptin increases the levels of active incretin hormones, leading to improved glycemic control in patients with type 2 diabetes mellitus (T2DM) (G. Plosker, 2014).

Therapeutic Applications : Beyond its primary use in managing T2DM, Sitagliptin has shown potential in various other therapeutic areas. For instance, cardiovascular effects of Sitagliptin have been explored, indicating its pleiotropic impacts on the cardiovascular system. It has demonstrated positive effects towards ischemic cardiovascular diseases, atherosclerosis, and hypertension through mechanisms beyond its glucose-lowering effects, such as anti-inflammatory and anti-oxidative stress properties (Yi Zhou et al., 2018).

Pharmacokinetics and Comparative Analysis : Clinical pharmacokinetics of DPP-4 inhibitors, including Sitagliptin, reveal differences in absorption, distribution, metabolism, and excretion. These pharmacokinetic properties influence the drug's efficacy, safety profile, and potential drug-drug interactions. Understanding these characteristics is crucial for optimizing therapeutic strategies for individual patients with co-morbidities (L. Golightly et al., 2012).

作用機序

Safety and Hazards

将来の方向性

Sitagliptin has been found to have a strong binding ability with ACE2, a cell surface receptor closely related to DPP4. This discovery opens up new potential signaling pathways for the treatment of type 2 diabetes mellitus . Furthermore, Sitagliptin has been found to have a good therapeutic effect for T2DM, and its safety, efficiency, and tolerance in various treatment regimens make it a valuable tool for physicians in the management of patients with T2DM .

特性

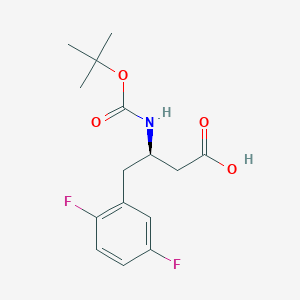

IUPAC Name |

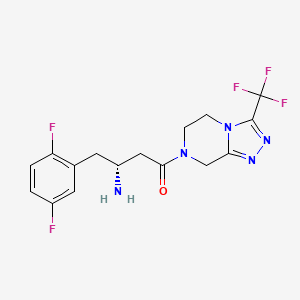

(3R)-3-amino-4-(2,5-difluorophenyl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F5N5O/c17-10-1-2-12(18)9(5-10)6-11(22)7-14(27)25-3-4-26-13(8-25)23-24-15(26)16(19,20)21/h1-2,5,11H,3-4,6-8,22H2/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABTMQWQGGARRSK-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=C(C=CC(=C3)F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=C(C=CC(=C3)F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F5N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-Fluoro-benzylamino)-methyl]-5,7-dimethyl-1H-quinolin-2-one](/img/structure/B3141777.png)

![3-[(4-Fluoro-benzylamino)-methyl]-6-methoxy-1H-quinolin-2-one](/img/structure/B3141784.png)

![3-[(3-Diethylamino-propylamino)-methyl]-7-methyl-1H-quinolin-2-one](/img/structure/B3141796.png)

![3-(4-Chloro-pyrrolo[2,3-d]pyrimidin-7-yl)-propionic acid ethyl ester](/img/structure/B3141827.png)

![7-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3141841.png)